molecular formula C12H13NO B11909449 1-(4-Methylisoquinolin-2(1H)-yl)ethanone

1-(4-Methylisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11909449
M. Wt: 187.24 g/mol
InChI Key: ZQLPBEGWELOEND-UHFFFAOYSA-N
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Description

1-(4-Methylisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methyl group at the 4-position of the isoquinoline ring and an ethanone group at the 1-position. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch reaction, which provides an efficient way to prepare isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .

Another method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This protocol is performed under mild conditions without the need for organic solvents, additives, or ligands, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate. This method exploits the basicity of isoquinoline to separate it from other components in coal tar .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Scientific Research Applications

1-(4-Methylisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, isoquinoline derivatives are known to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and an ethanone group on the isoquinoline ring. This structural modification can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(4-methyl-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H13NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-7H,8H2,1-2H3

InChI Key

ZQLPBEGWELOEND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(CC2=CC=CC=C12)C(=O)C

Origin of Product

United States

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